(6-Fluoropyridin-3-yl)methanamine: A Comprehensive Technical Guide
(6-Fluoropyridin-3-yl)methanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Fluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative that has garnered significant interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom at the 6-position of the pyridine ring imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and binding affinity to various biological targets.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties, synthesis, and potential applications of (6-fluoropyridin-3-yl)methanamine, serving as a critical resource for researchers in the field.
Physicochemical Properties
The introduction of a fluorine atom significantly modulates the electronic properties of the pyridine ring, which can enhance the compound's utility as a building block in drug development.[1] It is typically a colorless to pale yellow liquid and is soluble in water, ethanol, and other common organic solvents.[2][3][4] The compound is available as a free base, as well as hydrochloride and dihydrochloride salts, with the salt forms generally exhibiting greater water solubility.[1][5]
Core Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇FN₂ | [2][6][7] |
| Molecular Weight | 126.13 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 201-203 °C @ 760 mmHg 63-65 °C @ 0.56 Torr | [2][4] |
| Density | 1.165 - 1.18 g/cm³ | [2][3] |
| pKa (Predicted) | 7.73 ± 0.29 | [4] |
| Flash Point | 94 °C | [3] |
| Computed XLogP3 | 0.1 | [6] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere, protected from light. | [4][8] |
Reactivity and Chemical Behavior
(6-Fluoropyridin-3-yl)methanamine exhibits reactivity characteristic of both an amine and a fluorinated pyridine.
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Oxidation : The primary amine can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.[2]
-
Reduction : The pyridine ring can be reduced, typically employing hydrogen gas in the presence of a nickel catalyst.[2]
-
Nucleophilic Substitution : The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution by various nucleophiles, including amines, thiols, and alkoxides, generally under basic conditions.[2] This reactivity makes it a versatile intermediate for further chemical modification.
The presence of the fluorine atom is known to enhance metabolic stability, a desirable trait in drug candidates, making 6-fluoropyridine moieties a common feature in kinase inhibitors.[1]
Experimental Protocols
Synthesis of (6-Fluoropyridin-3-yl)methanamine
A prevalent method for the synthesis of (6-fluoropyridin-3-yl)methanamine involves the reduction of 6-fluoro-3-cyanopyridine.[4]
Protocol: Reduction of 6-fluoro-3-cyanopyridine [4]
-
Dissolution : Dissolve 6-fluoro-3-cyanopyridine (1 equivalent) in a 2 mol/L solution of ammonia in methanol.
-
Catalyst Addition : Add Raney nickel (a catalytic amount, e.g., ~1.6 g per gram of starting material) to the solution at room temperature.
-
Hydrogenation : Stir the reaction mixture under a hydrogen atmosphere for 12 hours.
-
Filtration : Upon reaction completion, filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
-
Concentration : Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification : Purify the resulting residue by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:4) to yield the final product as a yellow oily solid.
Caption: General workflow for the synthesis and purification of (6-fluoropyridin-3-yl)methanamine.
Characterization Techniques
Standard analytical techniques are used to confirm the identity and purity of (6-fluoropyridin-3-yl)methanamine. While specific instrument parameters may vary, the general workflows are consistent.
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. A typical setup would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid or formic acid. Detection is commonly performed using a UV detector.
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common method for this type of molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for structural elucidation. The spectra would be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
Caption: Logical flow for the analytical characterization of the final product.
Applications in Drug Discovery and Development
(6-Fluoropyridin-3-yl)methanamine is a valuable building block in the synthesis of more complex, biologically active molecules.[1] Its structural features suggest potential applications in several therapeutic areas.
-
Neurological Disorders : The pyridine and amine moieties are common in compounds targeting the central nervous system. This scaffold is explored for the development of pharmaceuticals for neurological conditions.[2]
-
Oncology : The 6-fluoropyridine structure is often incorporated into kinase inhibitors due to enhanced metabolic stability and binding interactions.[1] Some studies have indicated potential cytotoxic activity in cancer cell lines.[1]
-
Infectious Diseases : This amine has been used as an intermediate in the synthesis of novel compounds with anti-mycobacterial activity.[9]
-
Protein Degraders : The compound is classified as a building block for protein degraders, a rapidly emerging therapeutic modality.[7]
The biological activity is largely attributed to the interaction of the molecule with specific enzymes and receptors. The fluorine atom can enhance lipophilicity and binding affinity, thereby modulating biochemical pathways.[1][2]
Safety and Handling
(6-Fluoropyridin-3-yl)methanamine is classified as harmful and requires careful handling in a laboratory setting.
-
Hazards Identification :
-
Handling Precautions :
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[10]
References
- 1. (6-Fluoropyridin-3-yl)methanamine dihydrochloride | 1955506-73-6 | Benchchem [benchchem.com]
- 2. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 [smolecule.com]
- 3. (6-fluoropyridin-3-yl)methanamine | CAS:205744-17-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. 3-Pyridinemethanamine,6-fluoro-(9CI) | 205744-17-8 [chemicalbook.com]
- 5. (6-Fluoropyridin-3-yl)methanamine hydrochloride | C6H8ClFN2 | CID 121231870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(6-Fluoropyridin-3-yl)methanamine | C6H7FN2 | CID 21714708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. 205744-17-8|(6-Fluoropyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
